2-(Piperazin-1-yl)thiazole hydrochloride

Descripción general

Descripción

2-(Piperazin-1-yl)thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)thiazole hydrochloride typically involves the reaction of piperazine with thiazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine acts as a nucleophile and reacts with a suitable electrophilic thiazole derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets quality standards.

Análisis De Reacciones Químicas

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution reactions due to its secondary amine groups. Key examples include:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/EtOH) yields N-alkylated derivatives. For instance, treatment with 4-fluorobenzyl bromide produces 4-(4-fluorobenzyl)piperazine-thiazole analogs .

-

Aromatic substitution : Electrophilic substitution on the thiazole ring occurs at the 5-position under nitration or halogenation conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, EtOH, reflux | N-Methyl-piperazine-thiazole | |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-2-(piperazin-1-yl)thiazole |

Acylation and Amidation

The piperazine nitrogen reacts with acylating agents:

-

Acetylation : Acetic anhydride in dichloromethane introduces acetyl groups, forming N-acetyl derivatives. This modifies solubility and biological activity .

-

Sulfonylation : Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine yield sulfonamide-linked compounds, relevant to carbonic anhydrase inhibitor design .

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions:

-

Copper(II) complexes : Reaction with CuCl₂ in methanol forms octahedral complexes, characterized by UV-Vis and EPR spectroscopy. These complexes show enhanced antimicrobial activity compared to the free ligand .

-

Zinc(II) binding : Forms stable complexes with Zn²⁺ in aqueous solutions, relevant to enzyme inhibition studies .

Condensation Reactions

The primary amine in piperazine participates in Schiff base formation:

-

Aldehyde condensation : Reacting with 4-nitrobenzaldehyde in ethanol yields imine derivatives, confirmed by FTIR (C=N stretch at ~1600 cm⁻¹) .

Key Data :

-

Applications : Schiff bases exhibit antioxidant (IC₅₀ = 12–18 μM vs. DPPH) and antilipase activity (70–85% inhibition at 100 μM) .

Heterocyclic Functionalization

Aplicaciones Científicas De Investigación

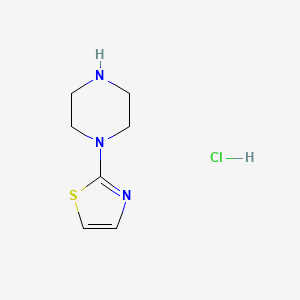

Structure

The molecular structure can be represented as follows:

This structure indicates the presence of chlorine (Cl), nitrogen (N), sulfur (S), and carbon (C), which are critical for its biological interactions.

Anticonvulsant Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit significant anticonvulsant properties. For instance, research indicated that certain thiazole-piperazine hybrids showed effective protection in seizure models, suggesting their potential as anticonvulsant agents . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance efficacy against seizures .

Antinociceptive Effects

2-(Piperazin-1-yl)thiazole hydrochloride has been investigated for its antinociceptive effects. A study demonstrated that derivatives of this compound activated opioid receptors, leading to pain relief in animal models . The findings suggest a dual mechanism involving central and peripheral pathways, highlighting its potential for pain management.

Antitumor Activity

The compound has also shown promise in cancer research. Thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that a thiazole-pyridine hybrid exhibited superior anti-breast cancer activity compared to standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups was found to enhance the antiproliferative activity of these compounds.

Carbonic Anhydrase Inhibition

Another application of this compound is its role as a carbonic anhydrase inhibitor. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were evaluated for their inhibitory potency against different isoforms of carbonic anhydrase, showing selective inhibition of hCA II . This suggests potential therapeutic uses in conditions where carbonic anhydrase plays a critical role.

Example Synthetic Route

- Starting Materials : Piperazine and thiazole derivative.

- Reaction Conditions : Combine reactants in a solvent (e.g., ethanol) and heat.

- Isolation : After completion, the product is precipitated as hydrochloride salt.

- Purification : Crystallization or chromatography to achieve desired purity.

Case Study 1: Anticonvulsant Evaluation

In a study assessing the anticonvulsant properties of various thiazole derivatives, this compound was included in a series of tests against PTZ-induced seizures. The results indicated significant protective effects at specific dosages, supporting its potential use in epilepsy treatment .

Case Study 2: Antinociceptive Mechanisms

A pharmacological evaluation was conducted using animal models to assess the antinociceptive effects of thiazole-piperazine compounds. The study confirmed that several derivatives effectively reduced pain responses through opioid receptor activation, demonstrating their therapeutic potential for pain relief .

Case Study 3: Cancer Cell Line Testing

Research evaluating the cytotoxicity of synthesized thiazole derivatives against breast cancer cell lines revealed that certain compounds exhibited IC50 values lower than established chemotherapeutics, indicating enhanced efficacy and potential for clinical application in oncology .

Mecanismo De Acción

The mechanism by which 2-(Piperazin-1-yl)thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

2-(Piperazin-1-yl)thiazole hydrochloride is compared with other similar compounds, such as:

2-(Piperazin-1-yl)pyrimidine: Similar structure but different functional groups.

2-(Piperazin-1-yl)benzothiazole: Contains a benzene ring fused to the thiazole ring.

2-(Piperazin-1-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.

Actividad Biológica

2-(Piperazin-1-yl)thiazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN3S, with a molecular weight of approximately 203.7 g/mol. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its role in various biological activities.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a potential candidate for developing new antibiotics .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

This compound has shown promising anticancer activity in various studies. It was found to induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The compound's cytotoxic effects were attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival .

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 15.5 |

| Jurkat | 12.3 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through in vivo models. The compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases. Mechanistically, it appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating infections associated with medical devices .

- Cancer Treatment : In vitro studies indicated that treatment with this compound led to a significant decrease in cell viability in cancer cell lines, highlighting its potential as an anticancer agent .

- Pain Management : Research also explored the antinociceptive effects of the compound in animal models, showing significant pain relief comparable to standard analgesics, indicating its possible application in pain management therapies .

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;/h3,6,8H,1-2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHQYKGSYPXHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634426 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492431-13-7, 209733-13-1 | |

| Record name | Piperazine, 1-(2-thiazolyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492431-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.